4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester
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Description
4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H20BrFN2O4S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound appears as a white to light yellow solid and is soluble in organic solvents such as dimethyl sulfoxide (DMSO). Its unique structure may confer distinct biological properties compared to similar compounds.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀BrFN₂O₄S |
Molecular Weight | 423.3 g/mol |
Appearance | White to light yellow solid |
Solubility | Soluble in DMSO |
Biological Activity Overview
While direct studies on the biological activity of 4-(4-Bromo-2-fluorophenylsulfonyl)piperazine-1-carboxylic acid tert-butyl ester are scarce, compounds with structural similarities often exhibit various pharmacological properties. The presence of bromine and fluorine substituents, along with the sulfonamide moiety, suggests potential activities such as:
- Antimicrobial Effects : Similar compounds have shown efficacy against bacterial strains.
- Antitumor Activity : Some piperazine derivatives are known for their anticancer properties.
- CNS Activity : Piperazine derivatives often interact with neurotransmitter systems, potentially affecting mood and cognition.
Case Studies and Research Findings
Research into similar compounds provides insights into the potential biological activities of this compound:
- Antimicrobial Studies : A study on related piperazine compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that structural modifications can enhance efficacy against various pathogens.
- Antitumor Activity : Research indicated that piperazine-based compounds can inhibit tumor growth in vitro, particularly in breast cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- CNS Effects : Compounds with similar structures have been shown to act as serotonin receptor modulators, which could imply that this compound might influence neurological pathways .
Comparative Analysis
A comparison of this compound with other structurally related compounds reveals its unique position in potential applications:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(2-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester | Contains bromine but lacks fluorine | Lacks sulfonamide group |
1-(4-Fluorophenyl)piperazine | Similar piperazine structure | No sulfonic acid derivative |
4-(4-Chlorophenylsulfonyl)piperazine | Contains a chlorinated phenyl group | Different halogen substituent |
Properties
IUPAC Name |
tert-butyl 4-(4-bromo-2-fluorophenyl)sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O4S/c1-15(2,3)23-14(20)18-6-8-19(9-7-18)24(21,22)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIIGGDRZPNWLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.